An In-depth Technical Guide to 5-Fluoro-2-methyl-3-nitropyridine
An In-depth Technical Guide to 5-Fluoro-2-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2-methyl-3-nitropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a fluorine atom, a methyl group, and a nitro group on the pyridine ring, confer specific chemical properties that make it a valuable building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 5-Fluoro-2-methyl-3-nitropyridine, with a focus on its relevance to researchers and professionals in the field of drug development.
Chemical and Physical Properties
5-Fluoro-2-methyl-3-nitropyridine, with the CAS number 1162674-71-6, is a compound whose physical and chemical properties are not extensively documented in publicly available literature.[1] However, based on its structure and data from similar compounds, several key properties can be predicted.
Table 1: Physicochemical Properties of 5-Fluoro-2-methyl-3-nitropyridine
| Property | Value | Source |
| Molecular Formula | C₆H₅FN₂O₂ | [1] |
| Molecular Weight | 156.116 g/mol | [1] |
| CAS Number | 1162674-71-6 | [1] |
| Predicted Boiling Point | 203.5 ± 35.0 °C at 760 mmHg | [1] |
| Predicted Density | 1.4 ± 0.1 g/cm³ | [1] |
| Predicted Flash Point | 76.9 ± 25.9 °C | [1] |
| Predicted Vapor Pressure | 0.4 ± 0.4 mmHg at 25°C | [1] |
| Predicted Refractive Index | 1.533 | [1] |
| Predicted LogP | 1.96050 | [1] |
Note: The physical properties listed above are predicted values and should be confirmed through experimental validation.
Synthesis and Experimental Protocols
Proposed Synthesis of 5-Fluoro-2-methyl-3-nitropyridine
Caption: Proposed synthesis of 5-Fluoro-2-methyl-3-nitropyridine.
Experimental Protocol: Nitration of 5-Fluoro-2-methylpyridine (Hypothetical)
This protocol is a hypothetical adaptation based on the synthesis of similar compounds and requires experimental optimization and validation.
Materials:
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5-Fluoro-2-methylpyridine
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Concentrated Sulfuric Acid (H₂SO₄)
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Fuming Nitric Acid (HNO₃)
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Ice
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Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
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Addition of Substrate: Slowly add 5-fluoro-2-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.
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Nitration: Prepare a mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture) in the dropping funnel. Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C or room temperature) for a specified time. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
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Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
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Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume).
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Washing: Combine the organic layers and wash sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Chemical Reactivity and Potential Applications
The reactivity of 5-Fluoro-2-methyl-3-nitropyridine is primarily dictated by the interplay of its functional groups. The pyridine ring is an electron-deficient aromatic system, and this electron deficiency is further enhanced by the strong electron-withdrawing nitro group at the 3-position.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 5-position is activated towards nucleophilic aromatic substitution (SNAr) by the ortho-nitro group. This makes the compound a versatile intermediate for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, at the 5-position. The general mechanism for an SNAr reaction is depicted below.
Caption: General mechanism for SNAr on 5-Fluoro-2-methyl-3-nitropyridine.
This reactivity is a cornerstone of its utility in drug discovery, allowing for the construction of a library of derivatives for structure-activity relationship (SAR) studies.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst (H₂/Pd), tin(II) chloride (SnCl₂), or iron in acidic media (Fe/HCl). This transformation provides a key synthetic handle for further functionalization, including amide bond formation, sulfonamide synthesis, and diazotization reactions.
Applications in Drug Discovery
Nitropyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. While specific biological data for 5-Fluoro-2-methyl-3-nitropyridine is not available, its structural motifs are present in molecules targeting various biological pathways. For instance, substituted pyridines are common scaffolds in kinase inhibitors.
Caption: Role of 5-Fluoro-2-methyl-3-nitropyridine in a drug discovery workflow.
Spectroscopic Data (Predicted and Representative)
No experimental spectroscopic data for 5-Fluoro-2-methyl-3-nitropyridine has been found in the reviewed literature. The following are predicted and representative data based on the analysis of similar structures.
Table 2: Predicted and Representative Spectroscopic Data
| Technique | Predicted/Representative Data |
| ¹H NMR | Signals corresponding to the aromatic protons and the methyl group protons would be expected. The aromatic protons will show splitting patterns influenced by the fluorine atom. |
| ¹³C NMR | Resonances for the five pyridine carbons and the methyl carbon. The carbon attached to the fluorine will show a large C-F coupling constant. |
| ¹⁹F NMR | A single resonance for the fluorine atom, with its chemical shift providing information about the electronic environment. |
| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 156.0335. Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments. |
Safety and Handling
A specific Safety Data Sheet (SDS) for 5-Fluoro-2-methyl-3-nitropyridine is not available. However, based on the SDS for similar fluoronitropyridine compounds, the following hazards and precautions should be considered.[3][4][5]
Potential Hazards:
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Recommended Handling Procedures:
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Work in a well-ventilated area, preferably in a fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
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Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
5-Fluoro-2-methyl-3-nitropyridine is a promising chemical entity for drug discovery and organic synthesis. Its activated pyridine ring system allows for versatile functionalization through nucleophilic aromatic substitution and reduction of the nitro group. While experimental data on its physical properties and biological activity are limited, its structural features suggest potential as a scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. Further research is warranted to fully elucidate the chemical and biological properties of this compound and to explore its potential in the development of new medicines.
